molecular formula C15H13NS2 B429552 2-phenyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione CAS No. 29476-14-0

2-phenyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione

Cat. No.: B429552
CAS No.: 29476-14-0
M. Wt: 271.4g/mol
InChI Key: FQEWVXXAJZVQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione is a benzothiazepine.

Scientific Research Applications

Synthesis and Spectral Properties

2-Phenyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione has been a subject of study due to its pharmacological properties. Cortés and Castrejón (1997) synthesized a series of 2,3-dihydro-4-(para-substituted-phenyl)-7-[(o-, m-, and p-substituted)phenoxy]-1H-1,5-benzodiazepine-2-thiones with potential pharmacological uses. The products were confirmed using various spectroscopic methods (Cortés & Castrejón, 1997).

Novel Preparation Methods and Desmotropy

Csomós et al. (2006) developed a new procedure for preparing 2,3-disubstituted 4,1-benzothiazepines, highlighting the rare phenomenon of desmotropy in seven-membered heterocycles. This work provides insights into the structural and reactive uniqueness of these compounds (Csomós et al., 2006).

Antimicrobial Applications

Asha V. Chate and colleagues (2011) synthesized novel derivatives of 1,5-Benzothiazepines with antimicrobial properties. They employed ultrasound irradiation for synthesis, leading to economically and environmentally favorable processes (Chate et al., 2011).

Calcium Channel Blockers

Atwal et al. (1987) explored the use of 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters as calcium channel blockers. This research bridges the gap between dihydropyridines and diltiazem, contributing to the development of novel cardiovascular drugs (Atwal et al., 1987).

Rearrangement and Structural Transformations

Wilhelm and Schmidt (1970) investigated the rearrangement of various 1,4-thiazepines under different conditions. Their work provides valuable insights into the chemical behavior and potential transformations of these compounds (Wilhelm & Schmidt, 1970).

Reaction Mechanisms and Theoretical Analysis

Okovytyy et al. (2009) conducted a comprehensive study on the reaction of 2,3-dihydro-1,5-benzodiazepine-2-thiones with hydrazine using density functional theory. This research contributes to the understanding of reaction mechanisms in this class of compounds (Okovytyy et al., 2009).

Properties

CAS No.

29476-14-0

Molecular Formula

C15H13NS2

Molecular Weight

271.4g/mol

IUPAC Name

2-phenyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione

InChI

InChI=1S/C15H13NS2/c17-15-10-14(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-9,14H,10H2,(H,16,17)

InChI Key

FQEWVXXAJZVQAC-UHFFFAOYSA-N

Isomeric SMILES

C1C(SC2=CC=CC=C2N=C1S)C3=CC=CC=C3

SMILES

C1C(SC2=CC=CC=C2NC1=S)C3=CC=CC=C3

Canonical SMILES

C1C(SC2=CC=CC=C2NC1=S)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione
Reactant of Route 2
2-phenyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione
Reactant of Route 3
2-phenyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione
Reactant of Route 4
2-phenyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione
Reactant of Route 5
2-phenyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione
Reactant of Route 6
2-phenyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione

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